Sodium aurothiomalate
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Overview
Description
Mechanism of Action
Target of Action
Sodium aurothiomalate, also known as Tauredon, is primarily used for its immunosuppressive anti-rheumatic effects . The precise target of this compound is unknown, but it is known to inhibit the synthesis of prostaglandins .
Mode of Action
It is known to inhibit the synthesis of prostaglandins . The predominant action is a suppressive effect on the synovitis of active rheumatoid disease .
Biochemical Pathways
This compound is known to affect the prostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation. By inhibiting prostaglandin synthesis, this compound can help reduce inflammation and other symptoms associated with rheumatoid arthritis .
Pharmacokinetics
This compound is rapidly absorbed following intramuscular injection, with peak serum concentrations occurring in 3-6 hours . The apparent volume of distribution is 0.26 +/- 0.051 kg-1 . About 85-90% of the drug is protein-bound . The elimination half-life is between 6-25 days , and it is excreted in urine (60-90%) and faeces (10-40%) .
Result of Action
The primary result of this compound’s action is the suppression of the synovitis of active rheumatoid disease . This leads to a reduction in inflammation and pain, improving the quality of life for patients with rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
Sodium aurothiomalate interacts with various enzymes and proteins. It is known to inhibit the synthesis of prostaglandins . It also modulates phagocytic cells and inhibits class II major histocompatibility complex-peptide interactions . Furthermore, it is known to inhibit several enzymes, including Acid phosphatase, Beta-glucuronidase, Elastase, Cathepsin G, Thrombin, and Microsomal prostaglandin E synthase-1 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Its predominant action is a suppressive effect on the synovitis of active rheumatoid disease . It may decrease prostaglandin synthesis or alter cellular mechanisms by inhibiting sulfhydryl systems .
Molecular Mechanism
It is known to inhibit the synthesis of prostaglandins, which plays a key role in its anti-rheumatic effects . This inhibition could lead to a suppressive effect on the synovitis of active rheumatoid disease .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Gold sodium thiomalate solutions are rapidly absorbed following intramuscular injection, with peak serum concentrations occurring in 3-6 hours . The apparent volume of distribution is 0.26 +/- 0.051 kg-1 .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of prostaglandin synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aurothiomalate is synthesized by reacting gold salts with thiomalic acid. The reaction typically involves the formation of an opalescent mixture of this compound with a lower alkanol .
Industrial Production Methods: The industrial production of this compound involves the careful control of reaction conditions to ensure the purity and efficacy of the compound. The process includes the formation of a colorless form of this compound through specific manufacturing methods .
Chemical Reactions Analysis
Types of Reactions: Sodium aurothiomalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biological activity and therapeutic effects .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions are typically controlled to maintain the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed to understand the compound’s mechanism of action and therapeutic potential .
Scientific Research Applications
Sodium aurothiomalate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies to understand its reactivity and stability
Biology: Investigated for its effects on cellular mechanisms and interactions with biological molecules
Medicine: Primarily used for the treatment of rheumatoid arthritis and has shown potential in treating other conditions such as tuberculosis and leishmaniasis
Industry: Employed in the production of specialized pharmaceuticals and as a research tool in drug development
Comparison with Similar Compounds
Auranofin: Another gold compound used for its anti-rheumatic effects.
Gold sodium thiomalate hydrate: A similar compound with slight variations in its chemical structure.
Uniqueness: Sodium aurothiomalate is unique due to its specific immunosuppressive properties and its ability to modulate various cellular mechanisms.
Properties
CAS No. |
12244-57-4 |
---|---|
Molecular Formula |
C4H6AuNaO4S |
Molecular Weight |
370.11 g/mol |
IUPAC Name |
disodium;gold(1+);2-sulfidobutanedioate |
InChI |
InChI=1S/C4H6O4S.Au.Na/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);; |
InChI Key |
AATVVBHCZDQBFG-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O.[Na].[Au] |
Color/Form |
White to yellowish-white powder; mixture of mono- and disodium salts |
Key on ui other cas no. |
12244-57-4 |
Pictograms |
Irritant |
Related CAS |
74916-57-7 |
shelf_life |
Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |
solubility |
Very soluble in water; practically insoluble in alcohol, ether |
Synonyms |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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